molecular formula C15H24O4 B15246433 4A-(((2-methoxyethoxy)methoxy)methyl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one

4A-(((2-methoxyethoxy)methoxy)methyl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one

Katalognummer: B15246433
Molekulargewicht: 268.35 g/mol
InChI-Schlüssel: STQDOWWUAPWHBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4A-(((2-methoxyethoxy)methoxy)methyl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one is a complex organic compound with the molecular formula C15H24O4 and a molecular weight of 268.35 g/mol . This compound is known for its unique structure, which includes a hexahydronaphthalenone core substituted with a methoxyethoxy group. It has various applications in scientific research and industry due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4A-(((2-methoxyethoxy)methoxy)methyl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one involves multiple steps. One common method includes the reaction of 2-methoxyethanol with ethylene oxide to form 2-(2-methoxyethoxy)ethanol . This intermediate is then reacted with 4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one under specific conditions to yield the final product. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency, with precise control over reaction conditions such as temperature, pressure, and pH. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

4A-(((2-methoxyethoxy)methoxy)methyl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxyethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

4A-(((2-methoxyethoxy)methoxy)methyl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 4A-(((2-methoxyethoxy)methoxy)methyl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4A-(((2-methoxyethoxy)methoxy)methyl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one is unique due to its hexahydronaphthalenone core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Eigenschaften

Molekularformel

C15H24O4

Molekulargewicht

268.35 g/mol

IUPAC-Name

4a-(2-methoxyethoxymethoxymethyl)-3,4,5,6,7,8-hexahydronaphthalen-2-one

InChI

InChI=1S/C15H24O4/c1-17-8-9-18-12-19-11-15-6-3-2-4-13(15)10-14(16)5-7-15/h10H,2-9,11-12H2,1H3

InChI-Schlüssel

STQDOWWUAPWHBI-UHFFFAOYSA-N

Kanonische SMILES

COCCOCOCC12CCCCC1=CC(=O)CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.